5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Overview
Description
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Mechanism of Action
The mode of action of indole derivatives generally involves their interaction with these receptors, leading to changes in cellular processes. The specific mode of action would depend on the exact structure of the compound and the target it interacts with .
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indole derivatives would vary depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its ADME properties .
The result of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .
The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the compound’s action, efficacy, and stability. For instance, a study has shown that a substituted pyrazole derivative, which is similar to the compound , exhibited corrosion protection properties for mild steel in an acidic environment .
Biochemical Analysis
Biochemical Properties
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been observed to bind to certain proteins, potentially affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression by binding to transcription factors and influencing their activity, leading to changes in the expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This compound can be metabolized by these enzymes into various metabolites, which may have different biochemical properties and effects on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound to these compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and affect its activity.
Properties
IUPAC Name |
5-[chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUFFUGWCQWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.